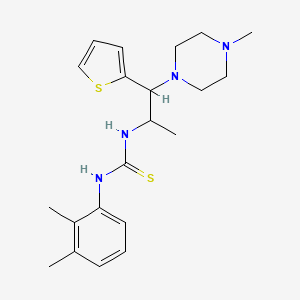

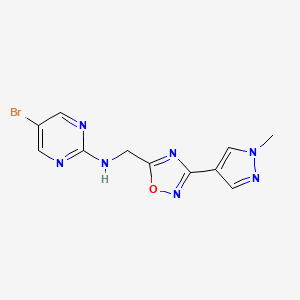

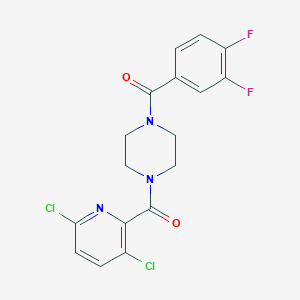

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including halogenated hydrocarbon amination, condensation reactions, and Pd-catalyzed reactions. For instance, Cai Zhi (2010) detailed the preparation of a structurally related molecule through halogenated hydrocarbon amination reaction, demonstrating the complexity and the precision required in synthesizing such compounds (Cai Zhi, 2010). Similarly, T. Hiyama et al. (1990) described a Pd-catalyzed method for synthesizing a precursor of an anti-inflammatory agent, showcasing the utility of palladium catalysis in constructing complex naphthalene derivatives (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of related naphthamide derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These analyses reveal details about the conformation, bonding, and overall architecture of the molecules. For example, Cemal Koray Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, showing the importance of crystallography in determining molecular geometry and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

The chemical behavior of naphthamide derivatives can involve a range of reactions, including electrophilic substitution, nitration, and sulfonation, reflecting the reactive nature of these compounds. K. Clarke et al. (1973) discussed the electrophilic substitution reactions of naphtho[1,2-b]thiophene, indicating the reactivity patterns that might be expected for similar compounds (Clarke, Gregory, & Scrowston, 1973).

科学的研究の応用

Catalytic Applications

The study on catalytic methylation of 2-naphthol using dimethyl carbonate highlights the importance of such chemical reactions in producing intermediates for pharmaceuticals like naproxen, indicating potential catalytic applications for similar compounds (Yadav & Salunke, 2013).

Optical and Photophysical Properties

Research on postfunctionalization of poly(3-hexylthiophene) underscores the impact of functional groups on optical properties, suggesting that derivatives of "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" might be explored for their optical and photophysical characteristics (Li, Vamvounis, & Holdcroft, 2002).

Biodesulfurization

The ability of Rhodococcus sp. to desulfurize naphthothiophene through selective cleavage of carbon-sulfur bonds indicates a bio-remediation potential for thiophene-containing naphthamides in treating sulfur-contaminated compounds (Kirimura et al., 2002).

Antimicrobial Applications

A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, suggesting that "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" could have potential as an antimicrobial agent (Helal et al., 2013).

Anticancer Applications

The discovery of naphthyridine derivatives inducing necroptosis and apoptosis in melanoma cells presents a possible application in cancer therapy, hinting at the therapeutic potential of structurally related compounds (Kong et al., 2018).

特性

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZCIYDECLDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)